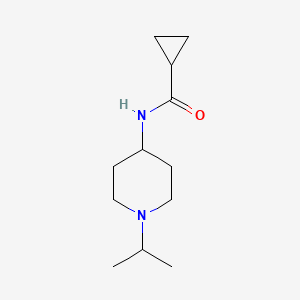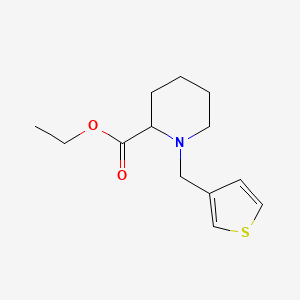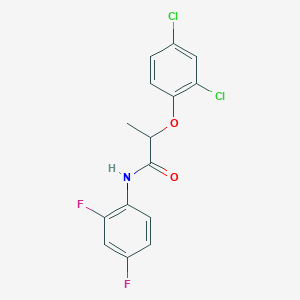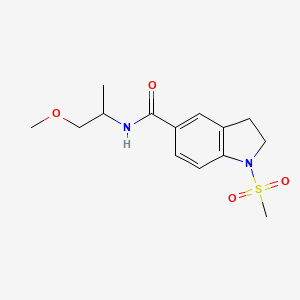![molecular formula C27H23BrN2O2 B5178572 3-(benzoylamino)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5178572.png)
3-(benzoylamino)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(benzoylamino)-1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BPEI and is known for its ability to bind to DNA and RNA molecules. BPEI has been synthesized using several methods, and its mechanism of action has been extensively studied.
科学研究应用
BPEI has several potential applications in scientific research. One of the most significant applications is its ability to bind to DNA and RNA molecules. This property makes BPEI a valuable tool for studying gene expression, transcription, and translation. BPEI has also been used in the development of gene therapy vectors. BPEI can be used to deliver nucleic acid molecules to target cells, making it a promising candidate for gene therapy applications.
作用机制
BPEI binds to DNA and RNA molecules through electrostatic interactions. The positively charged pyridinium group in BPEI interacts with the negatively charged phosphate groups in DNA and RNA. This interaction results in the formation of a BPEI-DNA or BPEI-RNA complex. The formation of this complex can affect gene expression, transcription, and translation.
Biochemical and physiological effects:
BPEI has been shown to have several biochemical and physiological effects. BPEI can induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic genes. BPEI has also been shown to induce autophagy in cancer cells. Autophagy is a process by which cells recycle damaged or dysfunctional components. BPEI can also induce the production of reactive oxygen species (ROS) in cells. ROS can cause oxidative damage to cellular components, leading to cell death.
实验室实验的优点和局限性
One of the advantages of using BPEI in lab experiments is its ability to bind to DNA and RNA molecules. This property makes BPEI a valuable tool for studying gene expression, transcription, and translation. BPEI is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using BPEI is its potential toxicity. BPEI can induce apoptosis and autophagy in cells, which can affect the results of lab experiments.
未来方向
For the study of BPEI include the development of BPEI-based gene therapy vectors, the study of BPEI's effects on the immune system, and the development of BPEI analogs with improved properties.
合成方法
BPEI can be synthesized using several methods. The most commonly used method involves the reaction of 2-(4-biphenylyl)-1-methyl-2-oxoethylamine with benzoyl chloride in the presence of pyridine. The resulting product is then reacted with bromine to obtain BPEI. Another method involves the reaction of 2-(4-biphenylyl)-1-methyl-2-oxoethylamine with benzoyl isothiocyanate in the presence of pyridine. The resulting product is then reacted with hydrobromic acid to obtain BPEI.
属性
IUPAC Name |
N-[1-[1-oxo-1-(4-phenylphenyl)propan-2-yl]pyridin-1-ium-3-yl]benzamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O2.BrH/c1-20(26(30)23-16-14-22(15-17-23)21-9-4-2-5-10-21)29-18-8-13-25(19-29)28-27(31)24-11-6-3-7-12-24;/h2-20H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGJWEWLELIGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)[N+]3=CC=CC(=C3)NC(=O)C4=CC=CC=C4.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-fluorophenyl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5178509.png)

![4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzamide](/img/structure/B5178517.png)

![2-bromo-4-chloro-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5178530.png)

![N~1~-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5178543.png)


![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide](/img/structure/B5178564.png)
![4-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5178581.png)
![2-{[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5178582.png)
